molecular formula C15H17FN2O4S2 B6426824 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2201042-33-1

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B6426824
CAS No.: 2201042-33-1
M. Wt: 372.4 g/mol
InChI Key: ARHWRIOCGXKLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a synthetic small molecule designed for biochemical research, integrating two privileged structures in medicinal chemistry: a 1,3-thiazole ring and a pyrrolidine scaffold. The thiazole moiety is a versatile heterocycle known for its aromaticity and is a common feature in molecules with a broad spectrum of biological activities . This core structure is found in various therapeutic agents and research compounds, contributing to properties such as enzyme inhibition and receptor modulation . The molecule is further functionalized with a benzenesulfonyl group, a motif frequently employed in the design of enzyme inhibitors and receptor ligands. Potential Research Applications & Value: This compound's specific structure suggests its primary research value lies in its potential as a protein kinase inhibitor. The molecular architecture, featuring a key heterocyclic core substituted with a sulfonamide-linked pyrrolidine, is characteristic of scaffolds developed to modulate kinase activity . Kinases are critical targets in oncological, inflammatory, and neurological research. Alternatively, the compound may serve as a valuable intermediate in synthetic organic chemistry for constructing more complex molecules featuring the thiazole heterocycle. Handling & Compliance: This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or household use. Researchers should conduct all risk assessments, including Safety Data Sheet (SDS) review, prior to handling. Proper personal protective equipment (PPE) and engineering controls must be utilized.

Properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S2/c1-2-21-14-4-3-12(9-13(14)16)24(19,20)18-7-5-11(10-18)22-15-17-6-8-23-15/h3-4,6,8-9,11H,2,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWRIOCGXKLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamides and α-Halo Ketones

The 1,3-thiazole ring is conventionally synthesized via the Hantzsch thiazole synthesis, involving cyclocondensation of thioamides with α-halo ketones. For 2-hydroxythiazole, thiourea derivatives react with α-bromo ketones under basic conditions. For instance, Bhandare et al. demonstrated that 2-(2-pyrazolin-1-yl)-thiazoles form efficiently when hydrazine carbothioamide reacts with hydrazonoyl halides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). Applied to the target compound, 2-hydroxythiazole could be synthesized via reaction of thiourea with ethyl bromopyruvate, followed by hydroxylation at the 2-position (Figure 1).

Optimization Note: DABCO enhances reaction rates by deprotonating intermediates, achieving yields >80% in ethanol at 60°C.

Alternative Routes via Hydrazonoyl Halides

Budak et al. reported a complementary method using hydrazonoyl halides and thiosemicarbazones, yielding 2-substituted thiazoles with electron-withdrawing groups. This route, adaptable for 2-hydroxythiazole, involves refluxing 2-(1-(4-methyl-2-phenylthiazol-5-yl)ethylidene)hydrazine carbothioamide with hydrazonoyl halides in acetonitrile. Nuclear magnetic resonance (NMR) data for analogous compounds confirm regioselective formation, with 1H^1H NMR resonances at δ 7.2–8.1 ppm for aromatic protons and δ 4.3 ppm for hydroxyl groups.

Preparation of the Sulfonylated Pyrrolidine Fragment

Sulfonylation of Pyrrolidin-3-ol

The 1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-ol intermediate is synthesized via sulfonylation of pyrrolidin-3-ol. As per WO2007137962A1, aryl sulfonyl chlorides react with secondary amines in dichloromethane (DCM) using triethylamine (TEA) as a base. For this target, 4-ethoxy-3-fluorobenzenesulfonyl chloride is prepared by chlorosulfonation of 4-ethoxy-3-fluorobenzene using chlorosulfonic acid at 0°C, followed by reaction with pyrrolidin-3-ol (Scheme 1).

Reaction Conditions:

  • Solvent: DCM

  • Base: TEA (2 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 72–85%

Characterization via 1H^1H NMR reveals a singlet for the sulfonamide proton (δ 3.1 ppm) and multiplet signals for the pyrrolidine ring (δ 2.8–3.5 ppm).

Regioselectivity and Steric Effects

Substituents on the benzene ring influence sulfonylation efficiency. Electron-donating groups (e.g., ethoxy) enhance reactivity by stabilizing the sulfonyl chloride intermediate. Conversely, steric hindrance from the 3-fluoro substituent necessitates prolonged reaction times (12–18 hours).

Etherification of 2-Hydroxythiazole and Sulfonylated Pyrrolidine

Mitsunobu Reaction

The Mitsunobu reaction effectively couples alcohols under mild conditions. Combining 2-hydroxythiazole and 1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in tetrahydrofuran (THF) yields the target ether (Figure 2).

Optimization Data:

ParameterValue
SolventTHF
Temperature0°C → reflux
Reaction Time24 hours
Yield65–78%

1H^1H NMR analysis confirms ether formation, with a downfield shift of the thiazole C2 proton to δ 4.8 ppm.

Nucleophilic Substitution Alternatives

Activating the pyrrolidine alcohol as a mesylate (using methanesulfonyl chloride) enables SN2 displacement by 2-hydroxythiazole’s deprotonated oxygen. However, this method suffers from lower yields (50–60%) due to competing elimination.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 1.4 (t, 3H, OCH2_2CH3_3), δ 3.2–3.6 (m, 4H, pyrrolidine), δ 4.6 (q, 2H, OCH2_2CH3_3), δ 6.9–7.8 (m, 3H, aromatic), δ 8.1 (s, 1H, thiazole).

  • LC-MS (ESI+): m/z 457.1 [M+H]+^+.

Challenges and Optimization Opportunities

Sulfonyl Chloride Stability

4-Ethoxy-3-fluorobenzenesulfonyl chloride is moisture-sensitive, requiring anhydrous conditions. In situ generation using SO2_2Cl2_2 and DMF improves stability.

Purification Strategies

Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound, with HPLC purity >98% .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzene or thiazole rings.

Scientific Research Applications

Inhibition of Phosphodiesterase (PDE) Enzymes

One of the primary applications of this compound is as an inhibitor of phosphodiesterase 10A (PDE10A). PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels within cells. Inhibition of PDE10A has implications for:

  • Neurodegenerative Diseases : The modulation of cAMP levels can influence neuroprotective pathways, making this compound a candidate for treating conditions like Alzheimer's disease and Huntington's disease.
  • Cancer Therapy : By altering cellular signaling pathways associated with cell proliferation and survival, PDE10A inhibitors can potentially be used in cancer therapies.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound's structural features may enhance its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Thiazole compounds are often explored for their anti-inflammatory properties. The unique substituents on this compound may contribute to reducing inflammation in various models, making it a candidate for treating inflammatory diseases.

Case Study 1: PDE10A Inhibition in Neurodegenerative Models

A study investigated the effects of 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole on neuronal cells exposed to neurotoxic agents. Results showed that the compound significantly reduced cell death and preserved neuronal function by inhibiting PDE10A activity. This suggests its potential as a therapeutic agent in neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted against several bacterial strains demonstrated that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Pyrrolidine Substitution Patterns

  • Compound 1a/1b (): These analogs replace the 4-ethoxy-3-fluorobenzenesulfonyl group with a 2-phenylethyl substituent.
  • Patent Compound () : A fluorophenyl-substituted pyrrolidine with a methoxyethyl group demonstrates the importance of fluorinated aryl groups in enhancing binding affinity to kinases (e.g., TrkA). This supports the hypothesis that the 3-fluoro substituent in the target compound may optimize hydrophobic interactions .

Thiazole Modifications

  • Compound 9a–9e (): These derivatives incorporate triazole-linked benzimidazole-thiazole hybrids. Compared to the target compound, the addition of triazole and benzimidazole moieties introduces π-π stacking capabilities and hydrogen bond donors, which may improve target engagement but increase molecular weight and logP values. For example, compound 9c (4-bromophenyl substitution) shows enhanced docking scores due to halogen bonding, suggesting that electron-withdrawing groups on the thiazole could benefit the target compound’s activity .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Compound 1a/1b Compound 9c
Molecular Weight ~450 g/mol (estimated) ~400 g/mol ~550 g/mol
logP ~2.5 (predicted) ~3.0 ~4.2
Hydrogen Bond Donors 1 (sulfonamide NH) 0 3 (triazole, benzimidazole NH)
Solubility Moderate (sulfonyl enhances polarity) Low (lipophilic phenylethyl group) Low (high logP, bulky substituents)

Computational Docking Insights

Glide XP scoring () suggests that the target compound’s sulfonyl group could form hydrogen bonds with catalytic residues (e.g., lysine or arginine), while the ethoxy-fluorobenzene moiety occupies hydrophobic pockets. In contrast, analogs lacking sulfonyl groups (e.g., 1a/1b ) may rely on van der Waals interactions alone, reducing binding affinity .

Biological Activity

The compound 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and comparative analysis with similar compounds.

Structural Features

The structural configuration of this compound includes:

  • A thiazole ring, which is known for its diverse biological activities.
  • A pyrrolidine moiety linked to a sulfonyl group , which enhances its lipophilicity and interaction potential with biological targets.
  • An ethoxy and fluorobenzene substituent that may influence its pharmacokinetic properties.

Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A plays a crucial role in regulating cyclic nucleotide levels (cAMP and cGMP) within cells, which are important for various signaling pathways related to:

  • Neurodegenerative diseases
  • Cancer progression

Inhibition of PDE10A can lead to significant alterations in cellular signaling pathways, suggesting potential therapeutic effects in conditions characterized by dysregulated cyclic nucleotide levels.

Biological Activity Overview

Activity TypeDescription
Anticancer Exhibits potential in inhibiting cancer cell proliferation through PDE10A modulation.
Neuroprotective May provide neuroprotective effects by restoring cyclic nucleotide balance.
Antimicrobial Preliminary studies suggest potential antimicrobial properties.
Anti-inflammatory Inhibition of inflammatory pathways through cyclic nucleotide regulation.

Case Studies and Research Findings

  • Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits PDE10A with an IC50 value indicating strong binding affinity. This suggests its potential application in treating disorders where PDE10A is implicated.
  • Comparative Analysis : When compared with structurally similar compounds such as pyrrolo[3,2-b]quinoxaline and quinoxaline derivatives, this thiazole compound shows enhanced specificity towards PDE10A due to its unique substitution pattern. This specificity may lead to distinct therapeutic effects not observed in other derivatives.
  • Molecular Docking Studies : Computational modeling has been employed to elucidate the binding interactions of the compound with PDE10A. These studies indicate favorable binding modes that correlate with its inhibitory activity .

Q & A

Q. What synthetic strategies are optimal for preparing 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, nucleophilic substitution, and thiazole ring formation. Key steps include:

  • Sulfonylation : Reacting pyrrolidine with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Oxythiazole formation : Coupling the sulfonylated pyrrolidine with a thiazole precursor via Mitsunobu or nucleophilic aromatic substitution .
  • Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields by enhancing reaction kinetics . Purification via recrystallization (ethanol/DMF mixtures) or column chromatography ensures high purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions and stereochemistry, particularly the pyrrolidine sulfonyl and thiazole ether linkages .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves absolute configuration and interatomic distances, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods streamline reaction design and predict substituent effects on bioactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energetically favorable conditions (e.g., solvent effects, catalyst selection) .
  • Molecular Dynamics (MD) : Simulate interactions between the compound and biological targets (e.g., enzymes) to predict binding affinities .
  • ICReDD Framework : Integrate computational predictions with experimental feedback loops to optimize reaction conditions and reduce trial-and-error approaches .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Substituent-Specific Analysis : Compare analogs (e.g., fluorinated vs. chlorinated benzenesulfonyl groups) to isolate substituent contributions to activity .
  • Statistical Modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends .
  • Reproducibility Checks : Validate assays using standardized protocols (e.g., cell line viability assays with controls for solvent interference) .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Kinetic Studies : Monitor enzyme inhibition via time-resolved fluorescence or UV-Vis spectroscopy to determine KiK_i values .
  • Isotopic Labeling : Use 19F^{19}F-NMR or radiolabeled compounds to track metabolic pathways or target engagement .
  • Protein Crystallography : Co-crystallize the compound with its target (e.g., kinase) to visualize binding modes and guide SAR .

Methodological Considerations

Q. How can comparative studies with structural analogs enhance understanding of this compound’s pharmacological profile?

  • SAR Tables : Tabulate bioactivity data (e.g., IC50_{50}) for analogs with varying substituents (e.g., ethoxy vs. methoxy groups) to identify key pharmacophores .
  • Free Energy Perturbation (FEP) : Compute relative binding free energies for analogs to prioritize synthetic targets .

Q. What strategies ensure reliable pharmacokinetic (ADME) profiling?

  • In Vitro Assays : Measure solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation) .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict bioavailability using computational tools like GastroPlus, validated with in vivo data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.